molecular formula C12H15N5O3 B2926854 N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900011-78-1

N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2926854
CAS No.: 900011-78-1
M. Wt: 277.284
InChI Key: WWVRAXXZVMLYJU-UHFFFAOYSA-N
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Description

N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused bicyclic core with an acetamide side chain. Key structural features include:

  • 2-hydroxyethyl substituent: Enhances solubility via hydrogen bonding.
  • 4-oxo group: May participate in hydrogen bonding with biological targets.

This scaffold is associated with kinase inhibition (e.g., EGFR) and apoptotic activity, as observed in structurally related compounds .

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-2-3-13-10(19)7-16-8-14-11-9(12(16)20)6-15-17(11)4-5-18/h2,6,8,18H,1,3-5,7H2,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVRAXXZVMLYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C=NC2=C(C1=O)C=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

Key Functional Groups

  • Pyrazolo[3,4-d]pyrimidine moiety : Implicated in various biological activities.
  • Hydroxyethyl group : Enhances solubility and may influence bioactivity.
  • Allyl group : Known to exhibit anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)
This compoundMCF-745–97
This compoundHCT-1166–99
SorafenibMCF-7144
SorafenibHCT-116176

The above data indicates that the tested compound exhibits superior cytotoxicity compared to the reference drug Sorafenib in specific cell lines .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Targeting CDK2 has been identified as a promising strategy for cancer therapy.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing tumor proliferation.

Study 1: Anticancer Activity Assessment

A recent study synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer activity against multiple cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity and selectivity towards cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to CDK2, providing insights into its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations:
  • EGFR Inhibition : Compound 237 (carbohydrazide-based) shows moderate EGFR inhibition (IC50: 0.186 µM) but is less potent than erlotinib (IC50: 0.03 µM) . The target compound’s hydroxyethyl group may improve solubility but could reduce kinase affinity compared to bulky aryl groups.
  • Apoptotic Activity : In , compound 235 (substituted benzylidene) induced the highest apoptosis (flow cytometry), suggesting substituent polarity and steric effects critically influence activity . The target compound’s allyl group may alter apoptotic pathways compared to phenyl or biphenyl analogs.
  • Structural Diversity : Modifications at R1 (e.g., 3-chlorophenyl in ) and R2 (e.g., biphenyl in ) highlight trade-offs between hydrophobicity (binding affinity) and solubility (2-hydroxyethyl in the target compound).

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-hydroxyethyl group in the target compound likely enhances aqueous solubility compared to chlorophenyl () or biphenyl () derivatives.
  • Metabolic Stability : The N-allyl group may offer resistance to oxidative metabolism compared to piperidine-containing analogs (e.g., Example 83 in ).
  • Melting Points: Limited data available, but reports a high melting point (302–304°C) for a chromenone-pyrazolo[3,4-d]pyrimidinone hybrid, suggesting crystalline stability in analogs with fused rings .

Docking and Mechanistic Insights

  • ATP-Binding Site Interaction : Compounds in (PDB ID: 1M17) inhibit EGFR by competing with ATP, driven by hydrophobic and hydrogen-bonding interactions . The target compound’s hydroxyethyl group may align with polar residues in the ATP pocket, while the allyl group could occupy hydrophobic subpockets.
  • Selectivity : Bulky substituents (e.g., biphenyl in ) may enhance selectivity for specific kinase conformations, whereas smaller groups (e.g., allyl) could broaden target profiles.

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